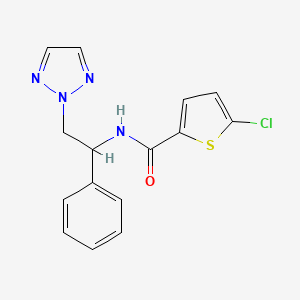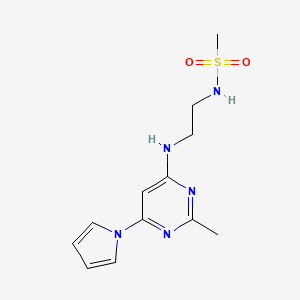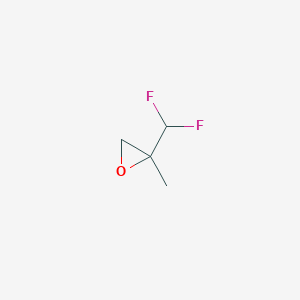
2-(二氟甲基)-2-甲基环氧乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . In this process, organofluorine compounds are synthesized, which often face problems such as the difficulty in handling fluorinating reagents and controlling chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is influenced by its chemical environment. For example, the biological environment changes the molecular structure of difluoromethylornithine (DFMO) only slightly .Chemical Reactions Analysis
Difluoromethylation processes have seen advances based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure and the environment in which it is found. For example, the biological environment changes the physical and chemical properties of DFMO only slightly .科学研究应用
Pharmaceutical Synthesis
The compound 2-(Difluoromethyl)-2-methyloxirane is utilized in the synthesis of various pharmaceuticals. Its difluoromethyl group is particularly valuable due to its similarity to the properties of the trifluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of pharmaceuticals . This compound can be used to introduce difluoromethyl groups into molecules, potentially leading to the development of new drugs with improved pharmacokinetic properties.
Late-stage Functionalization
In the field of late-stage functionalization, 2-(Difluoromethyl)-2-methyloxirane offers a way to modify complex molecules, such as natural products or active pharmaceutical ingredients, by introducing a difluoromethyl group. This can significantly alter the biological activity of the molecule, opening up new avenues for drug development and discovery .
Agrochemical Development
The introduction of difluoromethyl groups into agrochemical compounds can enhance their efficacy and environmental stability. 2-(Difluoromethyl)-2-methyloxirane serves as a reagent for the incorporation of these groups into pesticides and herbicides, potentially leading to the creation of more potent and longer-lasting agrochemicals .
Material Science
In material science, 2-(Difluoromethyl)-2-methyloxirane can be used to modify the surface properties of materials. For instance, it can be employed to create hydrophobic coatings or to introduce fluorinated groups into polymers, which can result in materials with unique properties such as increased resistance to solvents and chemicals .
Fluorine Chemistry Research
This compound is significant in the study of fluorine chemistry, where researchers explore the reactivity and stability of fluorinated compounds. It provides a model for studying the behavior of difluoromethyl groups in various chemical reactions, which is crucial for the development of new fluorination methods .
Radiolabeling and Imaging
2-(Difluoromethyl)-2-methyloxirane can be used in the field of radiolabeling, where it may assist in the development of novel PET (Positron Emission Tomography) imaging agents. The difluoromethyl group can be labeled with fluorine-18, a radioactive isotope, allowing for the visualization of biological processes in real-time .
Protein Modification
The compound has potential applications in protein modification, where it can be used to selectively introduce difluoromethyl groups into proteins. This can help in understanding protein function and in the development of protein-based therapeutics .
Catalysis
In catalysis, 2-(Difluoromethyl)-2-methyloxirane can be used to study the effects of difluoromethyl groups on the catalytic activity of enzymes or synthetic catalysts. This research can lead to the design of more efficient catalysts for industrial chemical reactions .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(difluoromethyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYYNPIDPKSVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)
![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)
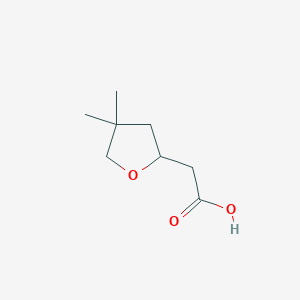
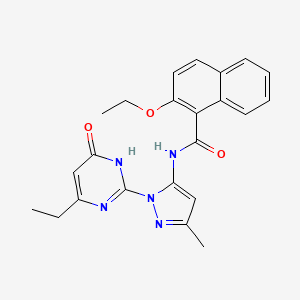
![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)
![3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2981476.png)
![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)
